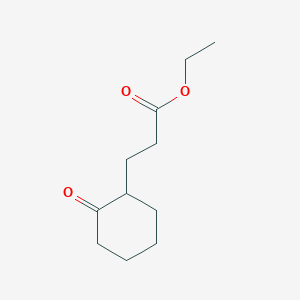

Ethyl 3-(2-oxocyclohexyl)propanoate

Descripción general

Descripción

Ethyl 3-(2-oxocyclohexyl)propanoate is a chemical compound with the linear formula C11H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The exact mass of the compound is unknown.

Molecular Structure Analysis

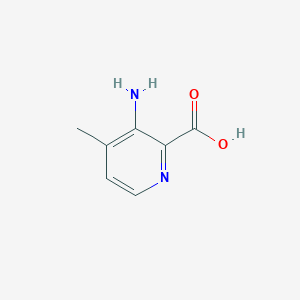

The molecular structure of Ethyl 3-(2-oxocyclohexyl)propanoate consists of an ester functional group attached to a cyclohexane ring . The ester is derived from a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Ethyl 3-(2-oxocyclohexyl)propanoate has a molecular weight of 198.264 g/mol . It is soluble in DCM, Ethyl Acetate, and Methanol . Its density is 1.0350 g/cm3 . The boiling point is 140-143 °C at a pressure of 12 Torr .Aplicaciones Científicas De Investigación

Synthesis Precursor

Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a novel precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. Additionally, a method for selective dehydrogenative aromatization of these diones has been developed to afford N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones under mild conditions (Thakur, Sharma, & Das, 2015).

Polymorphism Study

A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, provides insights into challenges in analytical and physical characterization techniques. Spectroscopic and diffractometric methods, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, were applied to characterize subtle structural differences (Vogt et al., 2013).

Photochemical Reactions

In the realm of photochemistry, the ethyl 2-oxo-1-cyclohexanecarboxylate was studied for its reaction in different alcoholic solutions, leading to the formation of various ω-substituted esters. This study offers insights into the photochemical behavior of such compounds (Tokuda, Watanabe, & Itoh, 1978).

Stereoselective Bioreduction

A stereoselective bioreduction process using the short-chain dehydrogenase/reductase ChKRED12 was developed to produce enantiopure products from ethyl 3-oxo-3-(2-thienyl) propanoate. This process showcases the potential of chemo-enzymatic methods in producing high-value chiral intermediates (Ren et al., 2019).

Vinylogous Anomeric Effect

The vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, was investigated to understand their conformational behaviors and reactivity patterns (Denmark et al., 1990).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wear personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

ethyl 3-(2-oxocyclohexyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKILJJDTJQCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312202 | |

| Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxocyclohexyl)propanoate | |

CAS RN |

4095-02-7 | |

| Record name | NSC251078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(2-oxocyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)